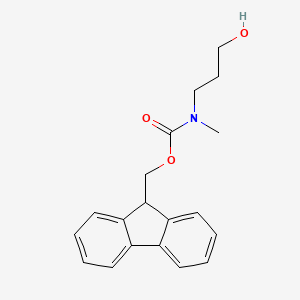![molecular formula C10H12O5S B8452139 4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)
4-[(Methoxycarbonyl)methyl]phenyl mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Methoxycarbonyl)methyl]phenyl mesylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a mesyloxy group attached to the phenyl ring of phenylacetic acid, with a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)methyl]phenyl mesylate typically involves the following steps:
Starting Material: The synthesis begins with thioanisole as the starting material.
Vilsmeier Reaction: Thioanisole undergoes a Vilsmeier reaction to form 4-methylthio phenyl formaldehyde.
Darzen Reaction: The 4-methylthio phenyl formaldehyde is then subjected to a Darzen reaction to produce 4-methylthio phenyl acetaldehyde.
Hydrolysis and Decarboxylation: The 4-methylthio phenyl acetaldehyde is hydrolyzed and decarboxylated to yield 4-methylthio phenylacetic acid.
Oxidation: Finally, the 4-methylthio phenylacetic acid is oxidized to obtain 4-(Mesyloxy)phenylacetic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Methoxycarbonyl)methyl]phenyl mesylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The mesyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenylacetic acid derivatives
Aplicaciones Científicas De Investigación
4-[(Methoxycarbonyl)methyl]phenyl mesylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-[(Methoxycarbonyl)methyl]phenyl mesylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways related to inflammation, oxidation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a similar structure but without the mesyloxy group.
4-Methoxyphenylacetic acid methyl ester: Similar structure with a methoxy group instead of a mesyloxy group
Uniqueness
4-[(Methoxycarbonyl)methyl]phenyl mesylate is unique due to the presence of the mesyloxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H12O5S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
methyl 2-(4-methylsulfonyloxyphenyl)acetate |
InChI |
InChI=1S/C10H12O5S/c1-14-10(11)7-8-3-5-9(6-4-8)15-16(2,12)13/h3-6H,7H2,1-2H3 |
Clave InChI |
PPTCIWWEUPKQIQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


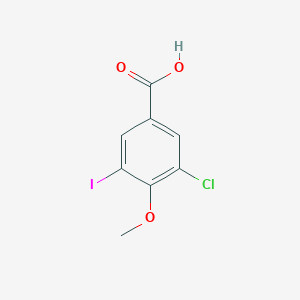
![8-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8452065.png)
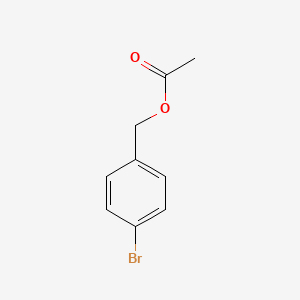
![2-[Methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B8452068.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8452078.png)
![[4-(2-Chloro-pyridin-3-yl)-[1,3,5]triazin-2-yl]-methyl-amine](/img/structure/B8452083.png)
![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)
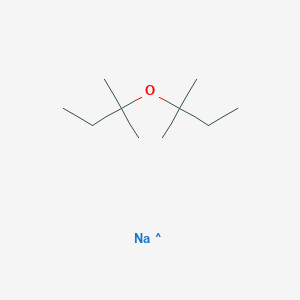
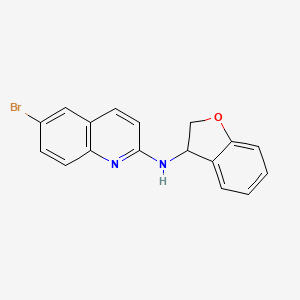
![2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester](/img/structure/B8452120.png)
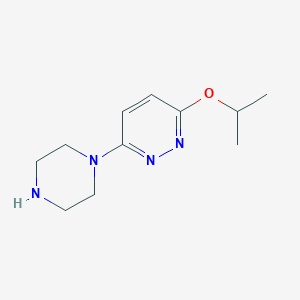
![2-[[(benzoylamino)thioxomethyl]amino]-N-phenylbenzamide](/img/structure/B8452133.png)
